Fostemsavir

Description

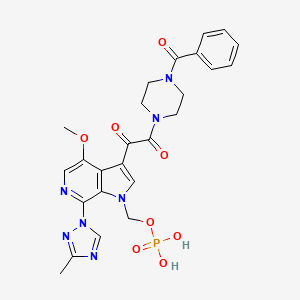

Structure

3D Structure

Properties

IUPAC Name |

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N7O8P/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMDAPWAQQTBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N7O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235596 | |

| Record name | BMS-663068 free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>250mg/mL | |

| Record name | Fostemsavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

864953-29-7 | |

| Record name | 1-(4-Benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-[(phosphonooxy)methyl]-1H-pyrrolo[2,3-c]pyridin-3-yl]-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864953-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fostemsavir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864953297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fostemsavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-663068 free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSTEMSAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97IQ273H4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fostemsavir mechanism of action on HIV-1 gp120

An In-depth Technical Guide to the Fostemsavir Mechanism of Action on HIV-1 gp120

Executive Summary

This compound (BMS-663068) is a first-in-class antiretroviral agent approved for heavily treatment-experienced adults with multidrug-resistant HIV-1. It is a phosphonooxymethyl prodrug that, upon oral administration, is rapidly hydrolyzed by intestinal alkaline phosphatases to its active moiety, temsavir (BMS-626529).[1][2] Temsavir is a direct-acting attachment inhibitor that targets the HIV-1 envelope glycoprotein gp120. Its novel mechanism of action involves binding to a conserved pocket on gp120, locking the protein in a closed, prefusion conformation.[3][4] This conformational stabilization allosterically inhibits the initial, critical interaction between gp120 and the host cell's CD4 receptor, thereby blocking viral entry and replication.[5][6][7] This guide provides a detailed technical overview of this mechanism, the quantitative parameters of the drug-target interaction, associated resistance pathways, and the key experimental protocols used to elucidate its function.

The HIV-1 Entry Cascade: A Target for Intervention

The entry of HIV-1 into a host T-cell is a multi-step process orchestrated by the viral envelope (Env) glycoprotein, a trimer of gp120-gp41 heterodimers.[8][9]

-

Attachment: The process begins when the surface subunit, gp120, binds to the primary cellular receptor, CD4.[2]

-

Conformational Change: This initial binding induces significant conformational rearrangements within gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.[10][11]

-

Co-receptor Binding: The engagement of the co-receptor triggers further structural changes in the Env complex.

-

Fusion: These changes activate the transmembrane subunit, gp41, leading to the insertion of its fusion peptide into the host cell membrane and the formation of a six-helix bundle, which drives the fusion of the viral and cellular membranes.[10]

Temsavir disrupts this cascade at the very first step, preventing the attachment of gp120 to CD4.

The Molecular Mechanism: Conformational Locking of gp120

The central tenet of temsavir's mechanism is not merely competitive inhibition but a more sophisticated process of "conformational locking."[7]

The Temsavir Binding Site

Structural and molecular modeling studies have precisely located the temsavir binding site within a conserved, hydrophobic pocket on the gp120 outer domain.[4][12] This site is strategically located adjacent to the CD4 binding loop and beneath the β20-β21 antiparallel sheet.[4][8][13] X-ray crystallography of the temsavir-gp120 complex reveals that the inhibitor engages gp120 primarily through hydrophobic interactions, including π-stacking with key residues like Phe382 and Trp427.[12][14] This binding pocket is highly conserved across various HIV-1 subtypes, contributing to this compound's broad activity.[15]

Stabilization of the "Closed" State

The unliganded HIV-1 Env trimer is a metastable machine that naturally samples multiple conformational states.[8] For productive infection, it must transition from a "closed" ground state (State 1), where the co-receptor binding site is masked, to an "open," CD4-bound state.[11][16]

Temsavir binds to and stabilizes the Env trimer in the "closed" State 1 conformation.[3][7][16] By locking gp120 in this prefusion state, temsavir prevents the structural rearrangements necessary for CD4 engagement.[5][6] This has two major consequences:

-

Inhibition of Attachment: The stabilized closed conformation physically and allosterically hinders the CD4 binding site, directly blocking the initial attachment to the host cell.[2][7]

-

Prevention of Downstream Events: By preventing the CD4-induced conformational cascade, temsavir also indirectly blocks the subsequent steps of co-receptor binding and membrane fusion.[10]

Secondary Effects on Env Processing

Beyond direct inhibition of attachment, temsavir has been shown to affect the processing and antigenicity of the Env glycoprotein.[3] Prolonged exposure to temsavir can alter Env glycosylation and impair its proteolytic cleavage from the gp160 precursor into gp120 and gp41.[8][16][17] This results in a modified antigenic surface on virions and infected cells, which can, for instance, reduce recognition by some broadly neutralizing antibodies (bNAbs).[16]

Quantitative Analysis of the Temsavir-gp120 Interaction

The efficacy of temsavir is rooted in its high-affinity binding to gp120. This interaction has been quantified using biophysical and virological assays.

Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) and Grating-Coupled Interferometry (GCI) are powerful techniques for measuring the real-time kinetics of drug-target interactions. Studies using these methods show that the sensitivity of HIV-1 to temsavir is strongly correlated with the drug's binding affinity (KD) and, most notably, its association rate constant (ka or on-rate).[18][19]

| Parameter | Description | Representative Value (vs. JR-FL gp120) | Reference |

| KD (Affinity) | Equilibrium Dissociation Constant (kd/ka) | 0.83 nM | [12] |

| ka (On-rate) | Association Rate Constant | Strongly correlates with antiviral activity | [19] |

| kd (Off-rate) | Dissociation Rate Constant | Slower off-rates contribute to higher affinity | [12] |

| IC50 (CD4 Binding) | Conc. for 50% inhibition of gp120-CD4 binding | 14 nM | [12] |

Table 1: Summary of key binding and inhibitory parameters for temsavir.

Antiviral Activity

The antiviral potency of temsavir is typically measured using cell-based pseudovirus or live virus infectivity assays, where the half-maximal inhibitory concentration (IC50) is determined.

| HIV-1 Strain / Variant | Assay Type | IC50 (nM) | Reference |

| Wild-Type JR-FL | Pseudovirus | ~0.1 - 1.0 | [19] |

| Subtype B Clinical Isolates | PBMC | Varies, generally potent | [12] |

| S375H + M475I Mutant | Pseudovirus | >29,000-fold increase vs. WT | [19] |

Table 2: Antiviral activity of temsavir against representative HIV-1 variants.

Mechanisms of Resistance

As with all antiretrovirals, resistance to this compound can emerge through mutations in its target protein, gp120.

Key Resistance-Associated Mutations (RAMs)

Extensive preclinical and clinical studies have identified substitutions at four primary amino acid positions in gp120 that are critical determinants of temsavir susceptibility.[7]

| Position | Common Substitutions | Mechanism of Resistance | Reference |

| S375 | H / I / M / N / T / Y | Reduces binding affinity, primarily by lowering the on-rate. | [7][19] |

| M426 | L / P | Alters the hydrophobic binding pocket. | [7][20] |

| M434 | I / K | Contributes to the binding pocket; substitution reduces affinity. | [7][21] |

| M475 | I | Reduces binding affinity and viral susceptibility. | [7][19] |

Table 3: Primary gp120 substitutions associated with this compound resistance.

Other positions, including L116, T202, and A204, have also been implicated in reduced susceptibility, though they are less common.[4][7] The impact of any single mutation is highly dependent on the genetic context of the gp120 protein.[7] Importantly, these RAMs reduce susceptibility by decreasing the binding on-rate and overall affinity of temsavir for gp120.[19] However, even in the presence of these mutations, temsavir can often fully block CD4 engagement at sufficiently high concentrations.[19][22]

Key Experimental Methodologies

The elucidation of this compound's mechanism of action relies on a suite of virological, biochemical, and biophysical assays.

Protocol: HIV-1 Pseudovirus Luciferase Assay

This is the gold-standard in vitro method for determining the IC50 of entry inhibitors. It is safer than using live, replication-competent virus and offers high throughput.

Causality: The assay's design ensures that the measured signal (luciferase activity) is directly proportional to the number of successful viral entry events. Inhibition of this signal by temsavir provides a quantitative measure of its antiviral potency at the entry step.

Methodology:

-

Pseudovirus Production: Co-transfect HEK293T cells with two plasmids: one encoding the HIV-1 Env glycoprotein of interest and another being an Env-deficient HIV-1 backbone plasmid that carries a luciferase reporter gene.

-

Virus Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudovirions.

-

Target Cell Preparation: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing a luciferase gene under the control of the HIV-1 LTR promoter) in 96-well plates.

-

Inhibition Assay: Pre-incubate serial dilutions of temsavir with the pseudovirus supernatant for 1 hour at 37°C.

-

Infection: Add the virus-drug mixture to the TZM-bl cells and incubate for 48 hours.

-

Readout: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of molecular interactions, allowing for the determination of on-rates (ka), off-rates (kd), and equilibrium dissociation constants (KD).

Causality: This technique directly measures the binding and dissociation of temsavir to its gp120 target. This is critical for understanding how resistance mutations, which often affect kinetics, reduce drug efficacy.

Methodology:

-

Chip Preparation: Covalently immobilize an anti-His antibody onto a CM5 sensor chip surface.

-

Ligand Capture: Inject purified, His-tagged recombinant gp120 over the chip surface; it will be captured by the antibody. This oriented capture ensures the temsavir binding site is accessible.

-

Analyte Injection (Association): Inject a series of concentrations of temsavir (the analyte) over the gp120-coated surface and monitor the binding response in real-time.

-

Dissociation: Replace the temsavir solution with running buffer and monitor the dissociation of the temsavir-gp120 complex.

-

Regeneration: Inject a low-pH solution (e.g., glycine-HCl) to strip the captured gp120 from the antibody, preparing the surface for the next cycle.

-

Data Analysis: Fit the association and dissociation curves globally to a kinetic model (e.g., 1:1 Langmuir binding) to derive ka, kd, and KD.

Conclusion and Future Perspectives

The mechanism of action of this compound, mediated by its active form temsavir, represents a significant advance in antiretroviral therapy. By binding to a conserved site on gp120 and locking it in an inert, closed conformation, temsavir effectively prevents the first step of viral entry.[3][4] This unique mechanism provides a vital therapeutic option for individuals with extensive drug resistance to other antiretroviral classes.[6][23] Understanding the precise molecular interactions, the kinetic drivers of its activity, and the pathways to resistance is crucial for its optimal clinical use and for the development of next-generation attachment inhibitors. Future research will likely focus on designing inhibitors with improved resilience to resistance mutations and exploring synergistic combinations with other entry inhibitors or broadly neutralizing antibodies.

References

-

Mechanism of action of this compound. This compound inhibits the viral... - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Li, Z., et al. (2024). Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of this compound. Virology Journal. Retrieved January 2, 2026, from [Link]

-

This compound mechanism of action. Temsavir, the active moiety of... - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

This compound - Wikipedia. (2023, December 29). Wikipedia. Retrieved January 2, 2026, from [Link]

-

Antinori, A., et al. (2022). Efficacy and Safety Profile of this compound for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy. Journal of Clinical Medicine. Retrieved January 2, 2026, from [Link]

-

Cyr, S., et al. (2025). This compound resistance in clinical context: a narrative review. Journal of Antimicrobial Chemotherapy. Retrieved January 2, 2026, from [Link]

-

HIV-1 gp120 sensitivity linked to temsavir binding on-rate. (2024, November 18). News-Medical.Net. Retrieved January 2, 2026, from [Link]

-

Wensel, D. L., et al. (2024). The sensitivity of HIV-1 gp120 polymorphs to inhibition by temsavir correlates to temsavir binding on-rate. Antiviral Research. Retrieved January 2, 2026, from [Link]

-

(PDF) Identification of gp120 polymorphisms in HIV-1 B subtype potentially associated with resistance to this compound. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Alsahafi, N., et al. (2022). Temsavir Treatment of HIV-1-Infected Cells Decreases Envelope Glycoprotein Recognition by Broadly Neutralizing Antibodies. Microbiology Spectrum. Retrieved January 2, 2026, from [Link]

-

Significantly correlated pairs of mutations potentially associated with resistance to this compound. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Bouba, Y., et al. (2020). Identification of gp120 polymorphisms in HIV-1 B subtype potentially associated with resistance to this compound. Journal of Antimicrobial Chemotherapy. Retrieved January 2, 2026, from [Link]

-

Identification of gp120 polymorphisms in HIV-1 B subtype potentially associated with resistance to this compound. (2020, March 11). IRIS. Retrieved January 2, 2026, from [Link]

-

Gendron, M., et al. (2025). This compound Decreases the Levels of Anti-gp120 CD4-Induced Antibodies in Heavily Treatment-Experienced People With HIV. The Journal of Infectious Diseases. Retrieved January 2, 2026, from [Link]

-

Mini-Lecture Series: this compound. (2022, October 24). YouTube. Retrieved January 2, 2026, from [Link]

-

The Sensitivity of HIV-1 gp120 Polymorphs to Inhibition by Temsavir Correlates to Temsavir Binding On-rate | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Kadow, J. F., et al. (2017). Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug this compound. Journal of Medicinal Chemistry. Retrieved January 2, 2026, from [Link]

-

Gendron, M., et al. (2023). Temsavir Modulates HIV-1 Envelope Conformation by Decreasing Its Proteolytic Cleavage. Viruses. Retrieved January 2, 2026, from [Link]

-

The debut of this compound. (n.d.). CATIE - Canada's source for HIV and hepatitis C information. Retrieved January 2, 2026, from [Link]

-

Si, Z., et al. (2008). Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events. Journal of Virology. Retrieved January 2, 2026, from [Link]

-

A An X-ray cocrystal structure of 1 bound to HIV-1 gp120 (PDB access... - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Monno, L., et al. (2020). Gp120 substitutions at positions associated with resistance to this compound in treatment-naive HIV-1-positive individuals. Journal of Antimicrobial Chemotherapy. Retrieved January 2, 2026, from [Link]

-

Julien, J. P., et al. (2013). Cryo-EM structure of a fully glycosylated soluble cleaved HIV-1 Env trimer. Science. Retrieved January 2, 2026, from [Link]

-

O'Dell, S., et al. (2016). Cryo-EM structure of a CD4-bound open HIV-1 envelope trimer reveals structural rearrangements of the gp120 V1V2 loop. Proceedings of the National Academy of Sciences. Retrieved January 2, 2026, from [Link]

-

Zanetti, G., et al. (2006). Cryo-Electron Tomographic Structure of an Immunodeficiency Virus Envelope Complex In Situ. PLOS Pathogens. Retrieved January 2, 2026, from [Link]

-

Cryo-EM Structure of a Fully Glycosylated Soluble Cleaved HIV-1 Envelope Trimer. (2013, October 31). MAP. Retrieved January 2, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and Safety Profile of this compound for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Temsavir Modulates HIV-1 Envelope Conformation by Decreasing Its Proteolytic Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cryo-EM structure of a CD4-bound open HIV-1 envelope trimer reveals structural rearrangements of the gp120 V1V2 loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The debut of this compound | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]

- 16. Temsavir Treatment of HIV-1-Infected Cells Decreases Envelope Glycoprotein Recognition by Broadly Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Decreases the Levels of Anti-gp120 CD4-Induced Antibodies in Heavily Treatment-Experienced People With HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. The sensitivity of HIV-1 gp120 polymorphs to inhibition by temsavir correlates to temsavir binding on-rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Gp120 substitutions at positions associated with resistance to this compound in treatment-naive HIV-1-positive individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. This compound - Wikipedia [en.wikipedia.org]

Fostemsavir's Role in Preventing Viral Entry into Host Cells: A Technical Guide

Abstract

The human immunodeficiency virus type 1 (HIV-1) continues to pose a significant global health challenge, with the emergence of multidrug-resistant strains necessitating the development of novel antiretroviral agents with unique mechanisms of action. Fostemsavir, a first-in-class HIV-1 attachment inhibitor, represents a critical advancement in the therapeutic arsenal for heavily treatment-experienced individuals with limited treatment options.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's blockade of viral entry, methodologies for its preclinical evaluation, and its clinical significance. We will delve into the intricate interplay between the drug's active moiety, temsavir, and the viral envelope glycoprotein gp120, the conformational dynamics of viral attachment, and the experimental frameworks used to quantify its inhibitory activity. This document is intended for researchers, virologists, and drug development professionals engaged in the field of HIV-1 therapeutics.

Introduction: The Critical First Step of HIV-1 Infection

The entry of HIV-1 into host CD4+ T cells is a meticulously orchestrated multi-step process, initiated by the interaction of the viral envelope glycoprotein (Env) with cellular receptors. The Env complex, a trimer of gp120 and gp41 heterodimers, is the sole viral protein on the virion surface and is therefore a prime target for therapeutic intervention.[3] The viral entry cascade commences with the binding of the gp120 subunit to the CD4 receptor on the host cell surface. This initial attachment triggers significant conformational changes within gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[4][5] Subsequent engagement of the coreceptor induces further structural rearrangements in gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. Disrupting this initial attachment phase is a compelling strategy for preventing HIV-1 infection and replication.

This compound: A Novel Mechanism of Viral Entry Inhibition

This compound is an orally administered phosphonooxymethyl prodrug that is rapidly converted to its active form, temsavir, by alkaline phosphatases in the gastrointestinal tract.[6] Temsavir is a small-molecule attachment inhibitor that directly targets the gp120 subunit of the HIV-1 envelope glycoprotein.[7]

Molecular Interaction with gp120

Temsavir binds to a highly conserved, hydrophobic pocket on gp120, situated adjacent to the CD4 binding site.[6] This binding is not directly competitive with CD4 but rather allosterically prevents the necessary conformational changes in gp120 that are required for CD4 receptor engagement.[7][8] By locking gp120 in a "closed" or prefusion conformation, temsavir effectively prevents the initial attachment of the virus to the CD4+ T cell, thereby halting the entire entry process. This unique mechanism of action means that this compound does not exhibit cross-resistance with other classes of antiretroviral drugs.[1][2]

Cell-Cell Fusion Assay

This assay models the fusion of an infected cell with an uninfected cell, a process also mediated by the HIV-1 Env protein.

Objective: To assess the ability of this compound to block Env-mediated cell-cell fusion.

Methodology:

-

Cell Preparation:

-

Effector cells (e.g., 293T) are co-transfected with plasmids expressing the HIV-1 Env and a reporter enzyme fragment (e.g., the α fragment of β-galactosidase).

-

Target cells (e.g., TZM-bl) expressing CD4 and coreceptors are transfected with a plasmid encoding the complementary enzyme fragment (e.g., the ω fragment of β-galactosidase). [5]2. Fusion Inhibition:

-

The effector and target cells are co-cultured in the presence of varying concentrations of temsavir.

-

Cell-cell fusion allows the two enzyme fragments to combine and form a functional enzyme.

-

-

Quantification:

-

After a set incubation period, a substrate for the reporter enzyme is added, and the resulting signal is measured (e.g., colorimetric or chemiluminescent).

-

The IC50 for fusion inhibition is then calculated. [5]

-

Pharmacokinetics of this compound and Temsavir

The clinical efficacy of this compound is intrinsically linked to the pharmacokinetic profile of its active metabolite, temsavir.

| Pharmacokinetic Parameter | Value (for Temsavir) | Reference |

| Time to Peak Concentration (Tmax) | Approximately 4 hours | [9] |

| Plasma Half-life (t1/2) | Approximately 7-14 hours | [10] |

| Protein Binding | ~81% | [10] |

| Metabolism | Primarily via esterase-mediated hydrolysis and CYP3A4 oxidation. [11] | [11] |

| Elimination | Primarily through biotransformation. | [10] |

Clinical Significance and the BRIGHTE Study

This compound's development culminated in the pivotal Phase 3 BRIGHTE (NCT02362503) clinical trial, which evaluated its safety and efficacy in heavily treatment-experienced adults with multidrug-resistant HIV-1. [12][13]The study enrolled participants with limited or no remaining antiretroviral options. [12]The BRIGHTE trial demonstrated that this compound, in combination with an optimized background therapy, led to significant and sustained virologic suppression and immunologic improvement in this difficult-to-treat patient population. [13][14]These findings underscore the critical role of this compound in the management of multidrug-resistant HIV-1 infection.

Resistance to this compound

As with all antiretroviral agents, the potential for drug resistance is a key consideration. Resistance to this compound is associated with specific amino acid substitutions in the gp120 protein, primarily at positions S375, M426, M434, and M475. [7][15][16]These mutations can reduce the binding affinity of temsavir to gp120, thereby decreasing its inhibitory activity. [7][8]The prevalence of pre-existing resistance-associated polymorphisms is generally low in most HIV-1 subtypes. [17]

Conclusion

This compound represents a significant milestone in the ongoing effort to combat HIV-1, particularly for patients with extensive drug resistance. Its novel mechanism of action, which targets the initial step of viral entry, provides a much-needed therapeutic option for individuals who have exhausted other treatment avenues. The in-depth understanding of its interaction with gp120, coupled with robust preclinical and clinical evaluation, has firmly established this compound's place in the armamentarium of antiretroviral therapy. Continued research into the nuances of its mechanism and the evolution of resistance will be crucial for optimizing its long-term clinical utility.

References

- Grant, P. M., & Kozal, M. J. (2022). This compound: a first-in-class HIV-1 attachment inhibitor. Current Opinion in HIV and AIDS, 17(1), 32–35.

- NHS England. (2021). This compound for multi-drug resistant HIV-1 infection (adults).

- Lapadula, G., et al. (2022). Efficacy and Safety Profile of this compound for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy. Infection and Drug Resistance, 15, 369–381.

- Trinh, J., et al. (2021). Pharmacokinetics, metabolism and excretion of radiolabeled this compound administered with or without ritonavir in healthy male subjects. Xenobiotica, 51(7), 834–846.

- NHS England. (2022). Clinical Commissioning Policy: this compound for multi-drug resistant HIV-1 infection (adult).

- Grant, P. M., & Kozal, M. J. (2022). This compound: a first-in-class HIV-1 attachment inhibitor. Current opinion in HIV and AIDS, 17(1), 32–35.

- Nowicka-Sans, B., et al. (2023). This compound resistance-associated polymorphisms in HIV-1 subtype C in a large cohort of treatment-naïve and treatment-experienced individuals in Botswana. Microbiology Spectrum, 11(5), e01251-23.

- NHS England. (n.d.). Evidence Review: this compound with an optimised background therapy for treating multi-drug resistant HIV-1 infection.

- Cottrell, M. L., et al. (2022). Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, this compound, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants. Antimicrobial Agents and Chemotherapy, 66(3), e01859-21.

- Lazzarin, A., et al. (2022). Efficacy and Safety Profile of this compound for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy. Infection and Drug Resistance, 15, 369–381.

- ViiV Healthcare. (n.d.). This compound Characteristics.

- Aberg, J. A., et al. (2021). Patient-Reported Outcomes in the Phase III BRIGHTE Trial of the HIV-1 Attachment Inhibitor Prodrug this compound in Heavily Treatment-Experienced Individuals. Patient Preference and Adherence, 15, 123–134.

- BenchChem. (2025). An in-depth technical guide to the this compound tris binding site on HIV-1 gp120.

- Lataillade, M., et al. (2025). This compound resistance in clinical context: a narrative review. Journal of Antimicrobial Chemotherapy.

- Lataillade, M., et al. (2018). Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, this compound. Journal of Acquired Immune Deficiency Syndromes, 77(3), 299–307.

- Wensel, D. L., et al. (2024).

- Ackerman, P., et al. (2017). Pharmacokinetics of Temsavir, the Active Moiety of the Prodrug this compound, in Subjects with Hepatic Impairment. Open Forum Infectious Diseases, 4(Suppl 1), S486.

- Ackerman, P., et al. (2020). Effect of Renal and Hepatic Impairment on the Pharmacokinetics of Temsavir, the Active Moiety of this compound. Clinical Pharmacology in Drug Development, 9(3), 363–373.

- Marin, M., et al. (2020). High-Throughput HIV-Cell Fusion Assay for Discovery of Virus Entry Inhibitors. SLAS Discovery, 25(8), 914–925.

- ViiV Healthcare. (n.d.). RUKOBIA (this compound) Clinical Trial & Efficacy.

- Kwong, P. D., et al. (2002). HIV-1 entry and membrane fusion inhibitors. Journal of Allergy and Clinical Immunology, 110(4), 547–558.

- Esposito, A. M., et al. (2018). A High-Throughput Cre-Lox Activated Viral Membrane Fusion Assay to Identify Inhibitors of HIV-1 Viral Membrane Fusion. Journal of Visualized Experiments, (138), 58074.

- Goryachkovskaya, E., et al. (2021). Population pharmacokinetics and exposure-response relationship for temsavir following this compound administration in treatment-experienced HIV patients. Clinical Pharmacology & Therapeutics, 110(5), 1338–1348.

- JoVE. (2022, August 5). HIV-1 Viral Membrane Fusion Inhibitors Identification | Protocol Preview [Video]. YouTube.

- News-Medical.Net. (2024, November 18).

- Nowicka-Sans, B., et al. (2021). Susceptibility of global HIV-1 clinical isolates to this compound using the PhenoSense® Entry assay. Journal of Antimicrobial Chemotherapy, 76(3), 648–652.

- Marin, M., et al. (2020). High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 914–925.

- Lataillade, M., et al. (2020). Safety and efficacy of the HIV-1 attachment inhibitor prodrug this compound in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study. The Lancet HIV, 7(11), e740–e751.

- Pialoux, G., et al. (2024). Long-term safety and impact of immune recovery in heavily treatment-experienced adults receiving this compound for up to 5 years in the phase 3 BRIGHTE study. Frontiers in Immunology, 15, 1389498.

- Marin, M., et al. (2020). High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 914–925.

- Meanwell, N. A., et al. (2018). Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug this compound. Journal of Medicinal Chemistry, 61(1), 62–80.

- Wensing, A. M. J., et al. (2022). 2022 Update of the Drug Resistance Mutations in HIV-1. Topics in antiviral medicine, 30(2), 59–85.

- Wikipedia. (n.d.). HIV.

- Goryachkovskaya, E., et al. (2021). Population pharmacokinetics and exposure‐response relationship for temsavir following this compound administration in treatment‐experienced HIV patients. Clinical Pharmacology & Therapeutics, 110(5), 1338-1348.

- Lalezari, J., et al. (2022). Week 96 Genotypic and Phenotypic Results of the this compound Phase 3 BRIGHTE Study in Heavily Treatment-Experienced Adults Living with Multidrug-Resistant HIV-1. Antimicrobial Agents and Chemotherapy, 66(5), e02203-21.

- Meanwell, N. A., et al. (2018). Discovery of the Human Immunodeficiency Virus Type 1 (HIV-1) Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug this compound. Journal of Medicinal Chemistry, 61(1), 62–80.

- BenchChem. (n.d.). A Comparative Guide to Temsavir and Other gp120-Targeting HIV-1 Entry Inhibitors.

- Wensing, A. M., et al. (2025). 2025 Update of the Drug Resistance Mutations in HIV-1.

- Wensel, D. L., et al. (2024).

- MedChemExpress. (n.d.). Temsavir (BMS-626529).

- National Institutes of Health. (2025, September). Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped and IMC Viruses.

Sources

- 1. CD4-Induced Conformational Changes in the Human Immunodeficiency Virus Type 1 gp120 Glycoprotein: Consequences for Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effect of Renal and Hepatic Impairment on the Pharmacokinetics of Temsavir, the Active Moiety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HIV-1 fusion inhibitors targeting the membrane-proximal external region of Env spikes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety Profile of this compound for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, this compound, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Patient-Reported Outcomes in the Phase III BRIGHTE Trial of the HIV-1 Attachment Inhibitor Prodrug this compound in Heavily Treatment-Experienced Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rukobiahcp.com [rukobiahcp.com]

- 14. Frontiers | Long-term safety and impact of immune recovery in heavily treatment-experienced adults receiving this compound for up to 5 years in the phase 3 BRIGHTE study [frontiersin.org]

- 15. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Fostemsavir's Attack on HIV-1: A Deep Dive into the gp120 Binding Site

Abstract

Fostemsavir, a first-in-class HIV-1 attachment inhibitor, represents a critical advancement in the management of multidrug-resistant HIV-1 infection.[1] As a phosphonooxymethyl prodrug, it undergoes rapid in vivo conversion to its active moiety, Temsavir, which directly targets the viral envelope glycoprotein 120 (gp120).[1][2][3] Temsavir's unique mechanism of action lies in its ability to bind to a highly conserved region on gp120, preventing the crucial initial interaction between the virus and the host cell's CD4 receptor.[1][3][4] This allosteric inhibition locks the gp120 subunit in a closed, prefusion conformation, effectively neutralizing the virus before it can initiate entry.[4][5][6] This in-depth technical guide elucidates the precise structural underpinnings of the Temsavir-gp120 interaction, providing a comprehensive resource for researchers, virologists, and drug development professionals. We will explore the molecular architecture of the binding pocket, the key interacting residues, the conformational dynamics at play, and the experimental methodologies that have been pivotal in revealing this sophisticated antiviral mechanism.

Introduction: Targeting the Gatekeeper of HIV-1 Entry

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host T-cells is a meticulously orchestrated process initiated by the viral envelope glycoprotein (Env) complex. This complex is a trimer of heterodimers, with each protomer consisting of a surface gp120 subunit and a transmembrane gp41 subunit.[7][8][9] The gp120 protein is the veritable gatekeeper of viral entry; it is responsible for recognizing and binding to the CD4 receptor on the surface of host immune cells.[7][8] This initial attachment triggers a cascade of conformational changes within the Env trimer, exposing the co-receptor binding site and ultimately leading to the fusion of the viral and host cell membranes, mediated by gp41.[9][10]

Given its critical role, gp120 has long been an attractive, albeit challenging, target for antiretroviral therapy. The development of this compound, and its active form Temsavir, marked a significant breakthrough by successfully targeting a conserved pocket on gp120, offering a novel mechanism of action against HIV-1, including strains resistant to other antiretroviral classes.[1][11]

This compound to Temsavir: A Prodrug Strategy for Oral Bioavailability

This compound itself is not the active antiviral agent. It is a methyl-phosphate prodrug designed to overcome the dissolution and solubility limitations of Temsavir, enabling effective oral administration.[10][12][13] Following oral intake, this compound is rapidly hydrolyzed by intestinal alkaline phosphatases to release the active Temsavir moiety, which is then absorbed into the bloodstream to exert its antiviral effect.[3][12]

The Temsavir Binding Pocket: A Structural Perspective

High-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM) and X-ray crystallography, have provided an unprecedented view of the Temsavir binding site on the gp120 subunit. These studies reveal that Temsavir docks into a highly conserved, induced-fit pocket located directly beneath the β20-β21 loop of gp120, adjacent to the CD4 binding site.[3][4][5][6] This strategic location allows Temsavir to act as a conformational lock, stabilizing the Env trimer in a "closed" state that is incompetent for CD4 receptor engagement.[4][5][6]

The following diagram illustrates the mechanism of HIV-1 entry and the inhibitory action of Temsavir.

Key Amino Acid Interactions

The stability of the Temsavir-gp120 complex is dictated by a network of hydrophobic and polar interactions with specific amino acid residues lining the binding pocket. Structural data from cryo-EM studies, such as those deposited in the Protein Data Bank (PDB) under accession codes 8TTW and 8CZZ , have been instrumental in defining these interactions.[4][7] While the exact constellation of interacting residues can vary slightly between different HIV-1 strains, a core set of residues is consistently implicated in Temsavir binding and susceptibility.

| Residue Position (HXB2 numbering) | Residue Type | Role in Temsavir Binding & Susceptibility | Reference |

| S375 | Serine | A key residue; substitutions to bulkier amino acids (e.g., Histidine, Methionine, Tyrosine) can reduce Temsavir susceptibility by sterically hindering its entry into the binding pocket.[1][14][15] | [1][14][15] |

| M426 | Methionine | Contributes to the hydrophobic character of the binding pocket. The M426L substitution is a known resistance-associated pathway.[1] | [1] |

| M434 | Methionine | Another hydrophobic contact point. The M434I substitution can impact Temsavir binding affinity.[1] | [1] |

| M475 | Methionine | Forms part of the binding pocket; the M475I substitution is associated with reduced susceptibility.[1] | [1] |

| T202 | Threonine | Located near the binding site; the T202E substitution can likely introduce steric hindrance, reducing Temsavir binding.[1] | [1] |

| W427 | Tryptophan | The sidechain of W427 is repositioned by Temsavir binding, which in turn sterically prevents the insertion of Phenylalanine 43 (F43) from the CD4 receptor.[9] | [9] |

The Consequence of Binding: Allosteric Inhibition and Conformational Lock

Temsavir does not directly compete with CD4 for the exact same binding footprint. Instead, it functions as an allosteric inhibitor. By binding to its pocket, Temsavir induces subtle but critical conformational changes that are transmitted to the CD4 binding site.[15] The primary consequence is the stabilization of the Env trimer in its "State 1" or "closed" conformation.[5][6] This is the ground state of the unliganded Env trimer, which has a low affinity for the CD4 receptor.

The binding of Temsavir essentially increases the energy barrier required for the gp120 subunit to transition to the "open" conformation necessary for CD4 engagement.[10] This conformational lockdown prevents the entire cascade of events that leads to viral entry, providing a potent and durable antiviral effect.[4][14]

Experimental Elucidation of the Temsavir-gp120 Structure

The detailed understanding of the Temsavir-gp120 interaction has been made possible by cutting-edge structural biology techniques. Cryo-electron microscopy has been particularly powerful, allowing for the visualization of the large, flexible, and heavily glycosylated Env trimer in a near-native state when complexed with Temsavir and stabilizing antibodies.[4][7][9]

Cryo-Electron Microscopy (Cryo-EM) Workflow

The determination of the Temsavir-gp120 complex structure via single-particle cryo-EM follows a rigorous, multi-step protocol. The causality behind these steps is to preserve the native structure of the complex while obtaining high-resolution data.

Step-by-Step Methodology:

-

Protein Expression and Purification: A soluble, stabilized version of the Env trimer (e.g., BG505 SOSIP.664) is expressed in a suitable system, often mammalian cells, to ensure proper folding and glycosylation.[9] The protein is then purified to homogeneity using multi-step chromatography techniques.[8]

-

Complex Formation: The purified Env trimer is incubated with a molar excess of Temsavir. To further stabilize the complex and facilitate particle alignment during data processing, antigen-binding fragments (Fabs) of specific antibodies (like 8ANC195 and 10-1074) are often added.[4][7]

-

Grid Preparation and Vitrification: A small volume of the complex solution is applied to a cryo-EM grid. The grid is then blotted to create an ultra-thin film of the solution, which is immediately plunge-frozen in liquid ethane.[8] This rapid freezing process, known as vitrification, traps the complexes in a layer of amorphous ice, preserving their native, hydrated structure.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope (TEM) under cryogenic conditions. Thousands of movies are automatically collected from different areas of the grid.

-

Image Processing and 3D Reconstruction: The collected movies are processed to correct for beam-induced motion. Individual particle images are then picked, aligned, and averaged into 2D classes. Good 2D classes are used to generate an initial 3D model, which is then refined to high resolution, revealing the detailed architecture of the Temsavir binding site.

-

Model Building and Analysis: An atomic model of the complex is built into the final 3D density map and refined. This final model allows for the detailed analysis of molecular interactions.[12]

Implications for Drug Resistance and Future Drug Design

The structural elucidation of the Temsavir binding site has profound implications for understanding and predicting HIV-1 resistance. Resistance-associated mutations primarily arise at key contact residues within or adjacent to the binding pocket.[1] For instance, substitutions at position S375 to residues with bulkier side chains can sterically block Temsavir from accessing its binding site.[1][14][15]

This detailed structural knowledge provides a powerful template for the rational design of next-generation attachment inhibitors. By understanding the precise shape, size, and chemical environment of the binding pocket, medicinal chemists can design new molecules with improved potency, broader activity against diverse HIV-1 subtypes, and a higher barrier to resistance. The goal is to develop inhibitors that can form additional or more robust interactions within the pocket, thereby retaining activity even when resistance mutations emerge at primary contact sites.

Conclusion

The binding of Temsavir to the HIV-1 gp120 subunit is a testament to the power of structure-based drug design. By targeting a highly conserved, allosteric site, Temsavir employs a sophisticated mechanism of conformational lockdown to prevent the first and most critical step of viral entry. The detailed structural and molecular insights gained from cryo-EM and other biophysical techniques have not only illuminated the precise mechanism of this first-in-class attachment inhibitor but have also provided an invaluable roadmap for the development of future antiretroviral therapies aimed at combating the global challenge of HIV-1.

References

-

Cryo-EM structure of BG505 SOSIP.664 HIV-1 Env trimer in complex with temsavir, 8ANC195, and 10-1074. (2023). RCSB Protein Data Bank. [Link]

-

This compound resistance in clinical context: a narrative review. (2022). Journal of Antimicrobial Chemotherapy. [Link]

-

Cryo-EM structure of T/F100 SOSIP.664 HIV-1 Env trimer with LMHS mutations in complex with Temsavir, 8ANC195, and 10-1074. (2023). RCSB Protein Data Bank. [Link]

-

Efficacy and Safety Profile of this compound for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy. (2022). HIV and AIDS Review. [Link]

-

Structure-function analyses reveal key molecular determinants of HIV-1 CRF01_AE resistance to the entry inhibitor temsavir. (2023). Nature Communications. [Link]

-

Structure-function analyses reveal key molecular determinants of HIV-1 CRF01_AE resistance to the entry inhibitor temsavir. (2023). PubMed. [Link]

-

Temsavir Modulates HIV-1 Envelope Conformation by Decreasing Its Proteolytic Cleavage. (2023). MDPI. [Link]

-

HIV-1 gp120 sensitivity linked to temsavir binding on-rate. (2024). News-Medical.Net. [Link]

-

Temsavir Treatment of HIV-1-Infected Cells Decreases Envelope Glycoprotein Recognition by Broadly Neutralizing Antibodies. (2022). American Society for Microbiology. [Link]

-

The Ultimate Guide to Preparing Protein Complexes for Cryo-EM. (n.d.). Shuimu BioSciences. [Link]

-

The GP120 molecule of HIV-1 and its interaction with T cells. (2018). PubMed. [Link]

-

HIV-1 gp120 as a therapeutic target: Navigating a moving labyrinth. (2018). Expert Opinion on Therapeutic Targets. [Link]

-

Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site. (2014). PLoS One. [Link]

-

Structural analysis of protein complexes by cryo electron microscopy. (2023). UCL Discovery. [Link]

-

Determining Protein Structure with Cryo-EM. (2022). Biocompare. [Link]

-

Temsavir blocks the immunomodulatory activities of HIV-1 soluble gp120. (2022). iScience. [Link]

-

Structure of an unliganded simian immunodeficiency virus gp120 core. (2005). Nature. [Link]

-

Improving Protein–Ligand Interaction Modeling with cryo-EM Data, Templates, and Deep Learning in 2021 Ligand Model Challenge. (2022). International Journal of Molecular Sciences. [Link]

-

Cryo-EM structure of a fully glycosylated soluble cleaved HIV-1 Env trimer. (2013). Science. [Link]

-

HIV gp120. (n.d.). UMass Amherst. [Link]

-

X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir. (2004). Antimicrobial Agents and Chemotherapy. [Link]

-

An X-ray cocrystal structure of 1 bound to HIV-1 gp120 (PDB access...). (2023). ResearchGate. [Link]

-

Discovery of the Human Immunodeficiency Virus Type 1 (HIV-1) Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug this compound. (2018). Journal of Medicinal Chemistry. [Link]

-

HIV-1 (clone HXB2) gp120 (with variable loops replaced by short linker peptides) bound to neutralizing antibody 17B and CD4 receptor. (n.d.). HIV.lanl.gov. [Link]

-

Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug this compound. (2023). RSC Medicinal Chemistry. [Link]

-

Crystal Structure of HIV-1 BG505 SOSIP.664 Prefusion Env Trimer Bound to Small Molecule HIV-1 Entry Inhibitor BMS-378806 in Complex with Human Antibodies 3H109L and 35O22 at 2.9 Angstrom. (2019). RCSB Protein Data Bank. [Link]

Sources

- 1. This compound resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]

- 8. Cryo-EM structure of a fully glycosylated soluble cleaved HIV-1 Env trimer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Protein and Small Molecule Structure Determination by the Cryo-EM Method MicroED | Springer Nature Experiments [experiments.springernature.com]

- 11. Improving Protein–Ligand Interaction Modeling with cryo-EM Data, Templates, and Deep Learning in 2021 Ligand Model Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-function analyses reveal key molecular determinants of HIV-1 CRF01_AE resistance to the entry inhibitor temsavir - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-function analyses reveal key molecular determinants of HIV-1 CRF01_AE resistance to the entry inhibitor temsavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-Depth Technical Guide to the Preclinical and Initial Investigations of Fostemsavir

Abstract

Fostemsavir (FTR, trade name Rukobia) represents a first-in-class HIV-1 attachment inhibitor, offering a critical therapeutic option for heavily treatment-experienced (HTE) individuals with multidrug-resistant (MDR) HIV-1.[1][2] Its unique mechanism of action, which directly targets the viral envelope glycoprotein 120 (gp120), disrupts the initial stage of the viral lifecycle, a step distinct from all other approved antiretroviral classes.[1][3] This guide provides a comprehensive technical overview of the preclinical journey and early-stage clinical investigations of this compound. We will dissect the discovery process, elucidate its mechanism of action through detailed pathway analysis, and present the methodologies and data from key in vitro and in vivo studies that established its foundational safety and efficacy profile. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and logical progression that propelled this novel antiretroviral agent from the laboratory to clinical validation.

The Genesis of an Attachment Inhibitor: Discovery and Optimization

The development of this compound was not a linear path but an iterative process of chemical optimization driven by overcoming significant preclinical and clinical challenges. The program's success is a testament to innovative chemical methodologies and a deep understanding of the HIV-1 entry mechanism.[4]

From Phenotypic Screen to a Lead Scaffold

The journey began with a phenotypic screen designed to identify novel inhibitors of HIV-1 infectivity. This unbiased approach led to the discovery of an indole-3-glyoxamide compound (Compound 6 in many publications), which demonstrated potent antiviral activity against both M-tropic and T-tropic HIV-1 strains.[5][6] Unlike other antiretrovirals, this compound did not target viral enzymes like reverse transcriptase or protease. Time-of-addition experiments and cell-based fusion assays confirmed that its activity was localized to the early stages of the viral replication cycle, specifically inhibiting the entry of the virus into the host cell.[6]

Structure-Activity Relationship (SAR) and Prodrug Strategy

The initial lead, while promising, had suboptimal pharmacokinetic properties, including poor solubility, which limited its potential for oral administration.[5][7] This initiated an extensive optimization program focused on the indole scaffold.

-

Causality of Experimental Choice: The goal was to enhance antiviral potency, broaden the spectrum of activity against diverse HIV-1 subtypes, and, critically, improve the compound's physicochemical properties for better drug-like characteristics. This led to the development of derivatives like BMS-488043 and ultimately to temsavir (BMS-626529), which featured a 6-azaindole core. Temsavir showed an improved antiviral and pharmacokinetic profile.[5]

-

Addressing a New Challenge: Despite temsavir's improved profile, its absorption was found to be dissolution- and solubility-limited, posing a significant hurdle for clinical development.[6][7] To overcome this, a prodrug strategy was implemented. The rationale was to mask a key functional group with a promoiety that would enhance aqueous solubility and be efficiently cleaved in vivo to release the active parent drug. This led to the synthesis of this compound (BMS-663068), a phosphonooxymethyl prodrug of temsavir.[8]

-

Self-Validating System: this compound was designed to be cleaved by alkaline phosphatases at the gut epithelium, releasing the more permeable temsavir for rapid absorption.[2][9] This elegant solution effectively bypassed the solubility limitations of the parent drug, validating the prodrug approach and enabling progression into later-stage clinical trials.[8]

Caption: this compound's development pathway from initial discovery to clinical candidate.

Mechanism of Action: Blocking the Gateway

This compound's active moiety, temsavir, is a direct-acting HIV-1 attachment inhibitor. It functions by binding to the gp120 subunit of the viral envelope protein, which is essential for the first step of viral entry into host CD4+ T-cells.[10][11][12]

The HIV-1 Entry Cascade

HIV entry is a multi-step process:

-

Attachment: The viral surface protein gp120 binds to the CD4 receptor on the surface of host immune cells (e.g., T-helper cells).[6]

-

Conformational Change: This binding induces a conformational change in gp120, exposing a binding site for a co-receptor (either CCR5 or CXCR4).[6]

-

Co-receptor Binding: gp120 binds to the appropriate co-receptor.

-

Fusion: This second binding event triggers another conformational change, leading to the insertion of the gp41 fusion peptide into the host cell membrane, mediating the fusion of viral and cellular membranes and allowing the viral capsid to enter the cell.

Temsavir's Intervention Point

Temsavir binds directly to a highly conserved, hydrophobic pocket within gp120, adjacent to the CD4 binding site.[2][13][14] This interaction is unique and confers a dual mechanism of inhibition:

-

Allosteric Interference: At higher concentrations, temsavir binding allosterically interferes with the attachment of gp120 to the CD4 receptor.[13]

-

Conformational Locking: At lower, more clinically relevant concentrations, temsavir's binding stabilizes gp120 in a "closed" or "State 1" conformation.[13][15] This "locked" state prevents the CD4-induced conformational changes necessary for co-receptor binding, effectively halting the entry process before it can be completed.[2][6][13]

Because this compound acts before the virus engages with the host cell, it represents a novel mechanism that is effective even against viral strains resistant to other antiretroviral classes.[1][10]

Caption: Temsavir inhibits HIV-1 entry by binding to gp120 and preventing CD4 attachment.

Preclinical Efficacy and Characterization

A series of rigorous in vitro and in vivo studies were essential to define the antiviral activity, resistance profile, and pharmacokinetic properties of this compound and its active moiety, temsavir.

In Vitro Antiviral Activity

The potency of temsavir was evaluated against a broad panel of HIV-1 isolates, including laboratory strains and clinical isolates from various subtypes and with different co-receptor tropisms.

-

Experimental Protocol: HIV-1 Pseudovirus Infectivity Assay

-

Virus Production: Generate single-cycle, replication-incompetent HIV-1 virions pseudotyped with envelope proteins from reference strains (e.g., JR-FL for CCR5-tropic, LAI for CXCR4-tropic) or clinical isolates. The viral backbone contains a reporter gene, such as firefly luciferase.[7]

-

Cell Culture: Seed target cells (e.g., U87 cells stably expressing CD4 and a co-receptor) in 96-well plates.

-

Compound Titration: Prepare serial dilutions of temsavir and add them to the cells.

-

Infection: Add a standardized amount of pseudovirus to each well.

-

Incubation: Incubate plates for 48-72 hours to allow for viral entry and reporter gene expression.

-

Readout: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percent inhibition of luciferase activity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

-

Key Findings: Initial studies of the lead compound showed potent activity, with EC₅₀ values ranging from 0.09 to 5.9 µM against various HIV-1 strains.[6] Temsavir demonstrated broad and potent activity against HIV-1 Group M subtypes (A, B, C, D, E, F, G) and circulating recombinant forms, with no cross-resistance observed with other antiretroviral classes, including other entry inhibitors.[10][16]

In Vitro Resistance Studies

Understanding the genetic barrier to resistance is a critical preclinical step.

-

Experimental Protocol: In Vitro Resistance Selection

-

Virus Culture: Culture a wild-type HIV-1 strain in T-cell lines (e.g., MT-2) in the presence of escalating, sub-optimal concentrations of temsavir.

-

Passage: Periodically passage the virus to fresh cells with increasing concentrations of the drug.

-

Monitor Replication: Monitor viral replication via p24 antigen levels in the supernatant. Breakthrough replication indicates the emergence of resistant variants.

-

Sequencing: Once resistance is established, isolate viral RNA, reverse transcribe, and sequence the env gene encoding gp120 to identify resistance-associated mutations (RAMs).

-

Phenotypic Confirmation: Introduce identified mutations into a wild-type viral clone via site-directed mutagenesis and confirm their impact on temsavir susceptibility using the infectivity assay described above.

-

-

Key Findings: In vitro studies and analyses of clinical trial isolates identified key substitutions in conserved regions of gp120 that reduce susceptibility to temsavir. The primary positions implicated are S375, M426, M434, and M475.[13]

| Parameter | Description | Significance | Reference |

| EC₅₀ | 50% Effective Concentration | Measures the antiviral potency of the drug. | [6] |

| CC₅₀ | 50% Cytotoxic Concentration | Measures the concentration at which the drug is toxic to 50% of cells. | [6] |

| Therapeutic Index (TI) | CC₅₀ / EC₅₀ | A measure of the drug's safety window. A higher TI is desirable. | [6] |

| Resistance Mutations | S375, M426, M434, M475 | Amino acid substitutions in gp120 that confer reduced susceptibility. | [13] |

| Cross-Resistance | None Observed | This compound is active against virus resistant to other ARV classes. | [10] |

| Table 1: Summary of In Vitro Characterization of this compound/Temsavir |

Preclinical Pharmacokinetics and Safety

Preclinical PK studies are vital for predicting human dose and assessing safety. These are typically conducted in at least two species (one rodent, one non-rodent).

-

Methodology:

-

Dosing: Administer this compound orally to animal models (e.g., rats, dogs).

-

Sampling: Collect serial blood samples at various time points post-dose.

-

Bioanalysis: Process plasma and quantify concentrations of the prodrug (this compound) and the active moiety (temsavir) using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Parameter Calculation: Use software like WinNonlin to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

-

-

Key Findings: Preclinical studies established that this compound is efficiently converted to temsavir.[8] Temsavir was found to be a substrate for P-glycoprotein (P-gp) and its metabolism is mediated by both esterases and cytochrome P450 3A4 (CYP3A4) enzymes.[11] These findings were crucial for predicting and later confirming potential drug-drug interactions in clinical studies. Safety pharmacology studies assessed the effects of the drug on major organ systems (cardiovascular, respiratory, central nervous system) and found a favorable safety profile, supporting progression to human trials.[17]

In Vivo Efficacy Models

Demonstrating antiviral activity in a living system is the final preclinical hurdle. Due to HIV-1's host specificity, specialized animal models are required.

-

Model of Choice: Humanized Mice: The most relevant small animal models are immunodeficient mice (e.g., NOD/scid or NSG strains) engrafted with human hematopoietic stem cells or tissues, creating a "humanized" immune system (e.g., the hu-HSC or BLT mouse models).[18][19][20] These mice possess human CD4+ T-cells and can sustain a systemic HIV-1 infection, making them suitable for evaluating antiretroviral efficacy.[21][22]

-

Experimental Protocol: Efficacy Study in Humanized Mice

-

Model Generation: Engraft immunodeficient mice with human CD34+ hematopoietic stem cells. Allow several weeks for reconstitution of the human immune system.

-

Infection: Infect the mice with a pathogenic strain of HIV-1. Monitor infection by measuring plasma viral load (HIV-1 RNA).

-

Treatment: Once infection is established, randomize mice into treatment (this compound) and vehicle control groups. Administer the drug daily via oral gavage.

-

Monitoring: Collect weekly or bi-weekly blood samples to monitor plasma viral load and CD4+ T-cell counts.

-

Endpoint: After a defined treatment period, euthanize the animals and assess viral burden in various tissues (e.g., spleen, lymph nodes) via qPCR or other sensitive methods.

-

-

Expected Outcome: A successful study would demonstrate a statistically significant reduction in plasma viremia and preservation of CD4+ T-cell counts in the this compound-treated group compared to the vehicle control group.

Initial Human Investigations: Phase I/II Clinical Trials

The promising preclinical data package enabled the transition of this compound (BMS-663068) into clinical development.

Phase I: Safety and Pharmacokinetics in Healthy Volunteers

Initial Phase I studies were conducted in healthy, non-HIV-infected subjects to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound. These studies confirmed that the prodrug was rapidly converted to temsavir, with the prodrug itself being generally undetectable in plasma. The results established a dose range that was well-tolerated and achieved plasma concentrations of temsavir predicted to be effective.

Phase I/IIa: Proof-of-Concept in HIV-1 Infected Patients

The first studies in HIV-1 infected individuals were short-term (e.g., 8-day) monotherapy trials designed to establish antiviral proof-of-concept.

-

Study Design: An open-label, multiple-dose study randomized treatment-naive or -experienced patients to different this compound dosing regimens, some of which included the pharmacokinetic booster ritonavir.[23]

-

Primary Endpoints: The primary endpoints were safety and the change in plasma HIV-1 RNA from baseline.

-

Key Results: Administration of this compound for 8 days resulted in substantial, dose-dependent declines in plasma HIV-1 RNA levels. The maximum median decrease from baseline ranged from 1.21 to 1.73 log₁₀ copies/mL.[23] The drug was generally well tolerated. These results provided the first clinical evidence of this compound's potent antiviral activity in humans.

| Trial Phase | Population | Primary Objective | Key Outcome | Reference |

| Phase I | Healthy Volunteers | Safety, Tolerability, PK | Established safe dose range; confirmed conversion to temsavir. | |

| Phase Ib | HIV-1 Infected | Antiviral Activity, Safety, PK | Max median viral load reduction of 1.21-1.73 log₁₀ copies/mL over 8 days. | [8][23] |

| Phase IIb | Treatment-Experienced HIV-1 | Efficacy & Safety vs. Comparator | This compound showed similar efficacy to ritonavir-boosted atazanavir at 48 weeks. | [13][24] |

| Table 2: Summary of Key Initial Clinical Investigations of this compound |

Phase IIb: Dose-Ranging and Efficacy in Treatment-Experienced Patients

A larger Phase IIb study (NCT01384734) was conducted to evaluate different doses of this compound over a longer duration (48 weeks) in treatment-experienced patients. This compound was compared to a standard-of-care comparator (ritonavir-boosted atazanavir), both in combination with a backbone of other antiretrovirals.[13] This trial confirmed the efficacy and durability of the virologic response and helped select the 600 mg twice-daily dose for the pivotal Phase III BRIGHTE study.[13][24]

Conclusion

The preclinical and early clinical development of this compound provides an exemplary case study in modern drug discovery. Starting from a novel hit in a phenotypic screen, a dedicated program of medicinal chemistry overcame significant pharmacokinetic challenges through a rational, mechanism-based prodrug approach. Rigorous in vitro characterization defined its unique mechanism of action, broad antiviral activity, and resistance profile. Subsequent studies in animal models and initial human trials validated the preclinical data, demonstrating a favorable safety profile and potent antiviral efficacy. This foundational work established this compound as a vital new agent for individuals with multidrug-resistant HIV-1, filling a critical unmet need in antiretroviral therapy.[25]

References

-

Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of this compound - PMC. (2024-02-23). National Center for Biotechnology Information. [Link]

-

This compound – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

-

Efficacy and Safety Profile of this compound for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - NIH. (2022-01-25). National Center for Biotechnology Information. [Link]

-

This compound - Wikipedia. Wikipedia. [Link]

-

Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug this compound - PubMed. (2021-09-28). National Center for Biotechnology Information. [Link]

-

This compound Characteristics - ViiV Medical Information. ViiV Healthcare. [Link]

-

Humanized Mouse Models for Preclinical Evaluation of HIV Cure Strategies - PMC. National Center for Biotechnology Information. [Link]

-

Animal models for HIV/AIDS research - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug this compound - PubMed. (2018-01-11). National Center for Biotechnology Information. [Link]

-

Use of Humanized Mouse Models for Studying HIV-1 Infection, Pathogenesis and Persistence - Scientific Archives International Open Access Journals. Scientific Archives. [Link]

-

Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug this compound | Journal of Medicinal Chemistry - ACS Publications. (2017-12-22). American Chemical Society Publications. [Link]

-

This compound resistance in clinical context: a narrative review - PMC - NIH. (2025-03-24). National Center for Biotechnology Information. [Link]

-

Animal Models for HIV Cure Research - Frontiers. Frontiers. [Link]

-

Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses - Frontiers. Frontiers. [Link]

-

This compound for HIV Infection - withpower.com. Power. [Link]

-

This compound: First Approval - ResearchGate. (2025-08-08). ResearchGate. [Link]

-

This compound resistance in clinical context: a narrative review - ResearchGate. (2025-10-03). ResearchGate. [Link]

-

In vitro susceptibility to this compound is not affected by long-term exposure to antiviral therapy in MDR HIV-1-infected patients - PubMed. (2020-09-01). National Center for Biotechnology Information. [Link]

-

Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of this compound - ResearchGate. (2024-02-09). ResearchGate. [Link]

-

This compound resistance-associated polymorphisms in HIV-1 subtype C in a large cohort of treatment-naïve and treatment-experienced individuals in Botswana | Microbiology Spectrum. (2023-10-12). American Society for Microbiology. [Link]

-

(PDF) Efficacy and Safety Profile of this compound for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - ResearchGate. ResearchGate. [Link]

-

Discovery of the Human Immunodeficiency Virus Type 1 (HIV-1) Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug this compound | Journal of Medicinal Chemistry - ACS Publications. (2018-06-19). American Chemical Society Publications. [Link]

-

This compound for the treatment of people with HIV-1 | DDDT - Dove Medical Press. (2022-01-25). Dove Press. [Link]

-

Long-term efficacy and safety of this compound among subgroups of heavily treatment-experienced adults with HIV-1 - PubMed Central. National Center for Biotechnology Information. [Link]

-

Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, this compound, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC - NIH. (2022-03-22). National Center for Biotechnology Information. [Link]

-

Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - MDPI. (2021-05-06). MDPI. [Link]

-

This compound in heavily treatment-experienced HIV-1 patients | EATG. (2021-06-29). European AIDS Treatment Group. [Link]

-

This compound PK Fact Sheet. University of Liverpool. [Link]

-

NCT05220358 | Changes in Immunologic Parameters Following the Addition of this compound in Virologically Suppressed Immunologic Non-responders Living With HIV-the RECOVER Study | ClinicalTrials.gov. ClinicalTrials.gov. [Link]

-

Pharmacokinetics, metabolism and excretion of radiolabeled this compound administered with or without ritonavir in healthy male subjects - Taylor & Francis. Taylor & Francis Online. [Link]

-

This compound: The first oral attachment inhibitor for treatment of HIV-1 infection - PubMed. (2021-02-19). National Center for Biotechnology Information. [Link]

-

Pharmacodynamics, safety, and pharmacokinetics of BMS-663068, an oral HIV-1 attachment inhibitor in HIV-1-infected subjects - PubMed. (2012-10-01). National Center for Biotechnology Information. [Link]

-

Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-drug, BMS-663068.. University of Leeds. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Efficacy and Safety Profile of this compound for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. viivhcmedinfo.com [viivhcmedinfo.com]

- 4. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]